4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide hydrochloride
Description
This compound is a structurally complex benzamide derivative featuring a tricyclic heteroatom-rich core (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl) linked to a dimethylaminopropylamine chain and an azepane sulfonyl group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. The tricyclic system integrates oxygen, sulfur, and nitrogen atoms, which may facilitate hydrogen bonding and electrostatic interactions with biological targets.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5S2.ClH/c1-29(2)12-7-15-31(27-28-22-18-23-24(19-25(22)37-27)36-17-16-35-23)26(32)20-8-10-21(11-9-20)38(33,34)30-13-5-3-4-6-14-30;/h8-11,18-19H,3-7,12-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHYKAHDBHLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C27H35ClN4O5S2 |
| Molecular Weight | 595.1736 g/mol |
| IUPAC Name | 4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide hydrochloride |
Structural Features
The compound features a sulfonamide group that is often associated with biological activity, particularly in the modulation of various enzymatic pathways and receptor interactions.
Research indicates that compounds similar to this sulfonamide derivative may exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the azepane ring may facilitate interactions with neurotransmitter receptors, potentially influencing monoamine levels in the brain.
Pharmacological Studies
Recent studies have explored the effects of related sulfonamide compounds on cardiovascular parameters:
Case Study: Perfusion Pressure
A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure in a controlled environment. The results indicated that certain derivatives significantly altered perfusion pressure over time, suggesting a potential mechanism for cardiovascular modulation:
| Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|
| Control (Krebs-Henseleit solution only) | - | Baseline |
| Benzenesulfonamide | 0.001 nM | Decrease observed |
| Compound A | 0.001 nM | Significant decrease |
| Compound B | 0.001 nM | No significant effect |
These findings suggest that the biological activity of related compounds may involve interactions with vascular smooth muscle or endothelial cells, leading to changes in blood pressure regulation.
In Vivo Studies
In vivo studies have demonstrated that compounds with similar structures can influence neurochemical pathways associated with mood and anxiety disorders by modulating serotonin and norepinephrine levels.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic potential:
ADME Properties
The following table summarizes theoretical pharmacokinetic parameters derived from computational models:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High volume of distribution |
| Metabolism | Hepatic |
| Excretion | Renal |
These parameters indicate that the compound may have favorable absorption and distribution characteristics, which are essential for effective therapeutic action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The compound’s closest analog is N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride (CAS: 1052537-38-8), which shares a similar benzamide backbone and tricyclic framework but differs in substituents and ring size . Key distinctions include:
| Property | Target Compound | Analog (CAS 1052537-38-8) |
|---|---|---|
| Tricyclic Core | 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca | 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca |
| Substituent at Benzamide | Azepane-1-sulfonyl | 2,5-Dioxopyrrolidin-1-yl |
| Molecular Formula | Not explicitly reported (inferred: ~C₃₀H₄₁ClN₄O₅S) | C₂₄H₂₅ClN₄O₅S |
| Molecular Weight | ~620–650 g/mol (estimated) | 517.0 g/mol |
The larger tricyclic system in the target compound (13-membered vs. 12-membered in the analog) may influence steric interactions and binding pocket compatibility.
Functional Group Impact
- Azepane Sulfonyl Group: This substituent is associated with enhanced sulfonamide-mediated interactions, such as binding to serine proteases or kinases via hydrogen bonding with active-site residues. Sulfonamides are also known for their metabolic stability compared to esters or amides .
- Tricyclic Heteroatoms : The oxygen and sulfur atoms in the core may mimic natural substrates in enzyme-binding sites, as seen in kinase inhibitors or GPCR modulators .
Preparation Methods
Preparation of 4-Amino-Benzamide
The benzamide core is synthesized via Friedel-Crafts acylation of benzene derivatives, followed by nitration and reduction to introduce the amine group. Catalytic hydrogenation (H₂, Pd/C) of 4-nitrobenzamide yields 4-aminobenzamide with >95% purity.
Sulfonylation with Azepane-1-Sulfonyl Chloride
Reagents and Conditions
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4-aminobenzamide (1.0 equiv)
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Azepane-1-sulfonyl chloride (1.2 equiv)
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Triethylamine (2.5 equiv), dichloromethane (DCM), 0°C → room temperature, 12 h
Mechanism
The amine nucleophile attacks the electrophilic sulfur in azepane-1-sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Triethylamine neutralizes HCl byproduct, driving the reaction to completion.
Yield and Purification
-
Crude yield: 85–90%
-
Purification: Recrystallization from ethanol/water (1:3) affords 78% purity. HPLC analysis shows >99% purity after column chromatography (SiO₂, ethyl acetate/hexane gradient).
Synthesis of the Tricyclic Amine Moiety
Cyclization to Form the Tricyclo[7.4.0.0³,⁷] Core
Starting Material : 2,3-dihydroxy-5-mercaptopyridine
Reagents and Conditions
-
Epichlorohydrin (2.0 equiv), K₂CO₃, DMF, 80°C, 24 h
-
Thiol-epoxide ring-opening : Intramolecular nucleophilic attack by sulfur on the epoxide forms the 4-thia bridge.
-
Oxidative cyclization : H₂O₂ (30%), acetic acid, 50°C, 6 h, yielding the tricyclic structure.
Key Challenges
-
Regioselectivity in epoxide ring-opening is controlled by steric and electronic factors.
-
Over-oxidation of thioether to sulfone is mitigated by limiting H₂O₂ stoichiometry.
Yield : 65–70% after silica gel chromatography.
Functionalization with Acetamide Group
Reagents and Conditions
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Tricyclic amine (1.0 equiv), acetyl chloride (1.5 equiv), pyridine, DCM, 0°C → reflux, 8 h
-
Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation.
Yield : 82% (HPLC purity >98%).
Coupling of Benzamide and Tricyclic Amine
Activation of Benzamide as Acid Chloride
Reagents and Conditions
Amide Bond Formation
Reagents and Conditions
-
4-(Azepane-1-sulfonyl)benzoyl chloride (1.0 equiv)
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Tricyclic amine (1.1 equiv), triethylamine (2.0 equiv), DCM, 0°C → room temperature, 12 h
Mechanism
The tricyclic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine scavenges HCl, preventing protonation of the amine.
Yield : 75–80% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Introduction of the N-[3-(Dimethylamino)Propyl] Side Chain
Alkylation of Secondary Amine
Reagents and Conditions
-
Coupled intermediate (1.0 equiv)
-
3-(Dimethylamino)propyl chloride (1.5 equiv), K₂CO₃, DMF, 60°C, 24 h
Mechanism
SN2 displacement of chloride by the secondary amine, facilitated by polar aprotic solvent (DMF) and mild heating.
Yield : 70% after recrystallization (acetone/hexane).
Hydrochloride Salt Formation
Reagents and Conditions
-
Free base (1.0 equiv), HCl (1.1 equiv, 4M in dioxane), ethyl acetate, 0°C, 2 h
-
Filtration and drying under vacuum yields the hydrochloride salt.
Purity : >99% (HPLC), melting point 218–220°C.
Optimization Data and Comparative Analysis
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | Azepane-1-sulfonyl chloride | 85 | 99 |
| Tricyclic amine synth | H₂O₂/acetic acid | 68 | 98 |
| Amide coupling | TEA/DCM | 78 | 99 |
| Alkylation | K₂CO₃/DMF | 70 | 97 |
Critical Challenges and Mitigation Strategies
-
Sulfonamide Hydrolysis : Avoid aqueous workup at extreme pH. Use neutral buffers during purification.
-
Tricyclic Ring Isomerism : Control reaction temperature during cyclization to favor kinetic over thermodynamic products.
-
Dimethylamino Propyl Side Chain Stability : Perform alkylation under inert atmosphere to prevent oxidation.
Q & A
What are the critical considerations for synthesizing this compound with high purity and yield?
Basic Research Question
The synthesis involves multi-step pathways, including cyclization, sulfonylation, and amide coupling. Key steps include:
- Core structure preparation : Formation of the tricyclic system (e.g., 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraene) via cycloaddition or ring-closing metathesis .
- Sulfonylation : Introducing the azepane-1-sulfonyl group under anhydrous conditions to avoid hydrolysis .
- Amide coupling : Use of coupling agents like HATU or EDCI with 3-(dimethylamino)propylamine .
Optimization : - Temperature control (e.g., −78°C for sensitive intermediates) and solvent selection (e.g., DMF for polar aprotic conditions) .
- Monitor purity via HPLC (C18 column, gradient elution with acetonitrile/water) and confirm structural integrity with ¹H/¹³C NMR .
How can researchers characterize this compound’s structural and electronic properties?
Basic Research Question
Key techniques :
- NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.5–4.0 ppm for ether and thia groups) and ¹³C NMR (amide carbonyl at ~170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation of the tricyclic core and sulfonamide geometry .
- IR spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
What preliminary biological assays are recommended to evaluate its therapeutic potential?
Basic Research Question
Initial screening :
| Assay Type | Target | Method | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Broth microdilution (MIC determination) | Adapted from |
| Anticancer | MCF-7 cells | MTT assay for apoptosis induction | Similar to |
| Enzyme Inhibition | Carbonic anhydrase IX | Spectrophotometric assay (CO₂ hydration) | Based on sulfonamide activity |
Interpretation : Compare IC₅₀ values against known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
How can contradictory results in biological activity data be resolved?
Advanced Research Question
Case example : Discrepancies in antimicrobial activity across studies may arise from:
- Strain variability : Test against standardized ATCC strains and clinical isolates .
- Solubility issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts .
- Dose-response validation : Perform 8-point dilution series to confirm dose dependency .
Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
What computational strategies can predict its reactivity and guide synthetic optimization?
Advanced Research Question
Methods :
- Quantum mechanical calculations : Use DFT (B3LYP/6-31G*) to model transition states for sulfonylation and amide coupling .
- Molecular dynamics (MD) : Simulate solvation effects in DMF or THF to optimize reaction conditions .
- Machine learning : Train models on PubChem data to predict byproduct formation (e.g., sulfonic acid derivatives) .
Validation : Cross-check computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
How does the sulfonamide group influence its enzyme inhibition mechanism?
Advanced Research Question
Mechanistic insights :
- Binding mode : The azepane-1-sulfonyl group coordinates with Zn²⁺ in carbonic anhydrase’s active site, disrupting catalytic activity .
- Structure-activity relationship (SAR) : Modify the azepane ring (e.g., substituents at N-1) to enhance binding affinity. Compare Ki values via isothermal titration calorimetry (ITC) .
Experimental validation : Co-crystallize the compound with human carbonic anhydrase IX for X-ray analysis .
What advanced analytical methods resolve degradation products under physiological conditions?
Advanced Research Question
Protocol :
- Forced degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .
- LC-MS/MS analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Identify hydrolyzed products (e.g., free benzamide or sulfonic acid) .
Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics .
How can researchers assess its pharmacokinetic properties in preclinical models?
Advanced Research Question
In vitro assays :
- Caco-2 permeability : Evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ and CYP450 metabolism .
In vivo studies : - Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Calculate AUC₀–24h and bioavailability (F) via LC-MS plasma analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
